(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone
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Overview
Description
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone is a heterocyclic compound that features a thienopyridine core fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone typically involves the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the thienopyridine intermediate is treated with an amine source.
Attachment of the Piperidine Moiety: The final step involves the coupling of the piperidine moiety to the thienopyridine core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in neurological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone is unique due to the presence of the piperidine moiety. This structural feature enhances its binding affinity to certain biological targets, potentially increasing its efficacy in medicinal applications .
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-8-10(2)17-14-11(9)12(16)13(20-14)15(19)18-6-4-3-5-7-18/h8H,3-7,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLODHDJSTISHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCCCC3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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